methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-8(5-14)9-11-3-7(10(15)16-2)4-13(9)12-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOYOHLYMGRQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1C=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The reaction proceeds through a two-step mechanism:
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Knoevenagel Condensation : The β-ketoester reacts with formate under basic conditions to generate an α,β-unsaturated intermediate.
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Cyclization : The intermediate undergoes acid-catalyzed cyclization with 3-methyl-5-aminopyrazole to form the pyrazolo[1,5-a]pyrimidine core.
Key conditions include:
Optimization of Formyl Group Incorporation
The formyl group at position 3 is introduced via a β-ketoester bearing a formyl substituent. Ethyl 3-formylacetoacetate, though not explicitly detailed in the cited patents, can be synthesized through Claisen condensation of ethyl acetoacetate with ethyl formate under basic conditions. This intermediate is critical for direct incorporation of the formyl group during cyclocondensation.
Example Protocol (adapted from CN103896951A):
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Combine ethyl 3-formylacetoacetate (1.0 eq) and 3-methyl-5-aminopyrazole (1.2 eq) in toluene.
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Add sodium methoxide (1.5 eq) and stir at 10–15°C for 12 hours.
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Quench with acetic acid, isolate the product via crystallization, and purify by recrystallization (yield: ~75%).
Post-Cyclization Formylation Approaches
When direct incorporation of the formyl group is challenging, Vilsmeier-Haack formylation offers an alternative route. This method introduces the formyl group at position 3 after constructing the pyrazolo[1,5-a]pyrimidine core.
Vilsmeier-Haack Reaction Conditions
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Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
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Mechanism : Electrophilic substitution at the activated pyrazole ring position.
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Procedure :
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Dissolve methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in DMF.
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Add POCl₃ (3.0 eq) dropwise at 0°C, then heat to 80°C for 6 hours.
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Quench with ice-water, neutralize with NaOH, and extract with ethyl acetate (yield: ~65%).
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Regioselectivity and By-Product Analysis
The electron-withdrawing ester group at position 6 directs formylation to position 3 of the pyrazole ring. Common by-products include:
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Over-formylation : Di-formylated derivatives (mitigated by stoichiometric control).
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Ring-opening products : Due to prolonged exposure to POCl₃ (minimized by shorter reaction times).
Comparative Analysis of Synthetic Routes
Spectral Characterization and Quality Control
Successful synthesis is confirmed via:
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¹H NMR (CDCl₃): δ 9.19 (d, 1H, pyrimidine-H), 8.91 (s, 1H, formyl-H), 4.43 (q, 2H, ester-CH₂), 2.54 (s, 3H, methyl).
Industrial Scalability and Process Considerations
The direct cyclocondensation method is preferred for scale-up due to higher yields and simpler workup. Key considerations include:
Chemical Reactions Analysis
Substitution Reactions
The carboxylate group at position 6 undergoes nucleophilic substitution under basic or acidic conditions:
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Ester hydrolysis yields the corresponding carboxylic acid derivative when treated with aqueous NaOH or HCl.
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Amide formation occurs via reaction with primary/secondary amines (e.g., methylamine, piperidine), producing pyrazolo[1,5-a]pyrimidine-6-carboxamides .
Key Data:
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| NaOH (1M) | 6-Carboxylic acid derivative | 85–92 | Reflux, 4–6 h |
| CH₃NH₂/EtOH | 6-Carboxamide derivative | 78 | RT, 12 h |
Oxidation and Reduction
The formyl group at position 3 participates in redox reactions:
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Oxidation with KMnO₄/H₂SO₄ converts the aldehyde to a carboxylic acid.
Example Transformation:
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
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Pyrazole ring expansion with β-enaminones under microwave irradiation forms tricyclic systems .
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Aza-Michael addition with aminopyrazoles generates pyrazolo[1,5-a]pyrimidine derivatives with antimicrobial activity .
Notable Application:
Reaction with β-enaminones and Vilsmeier–Haack reagent produces fluorophores with quantum yields up to 44% .
Condensation Reactions
The formyl group participates in Schiff base formation:
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Hydrazones : Condensation with hydrazines yields hydrazone derivatives, which exhibit fluorescence properties .
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Knoevenagel adducts : Reaction with active methylene compounds (e.g., malononitrile) forms conjugated systems .
Experimental Data:
| Substrate | Product | λₑₓ/λₑₘ (nm) | Quantum Yield (%) |
|---|---|---|---|
| Hydrazine | Hydrazone derivative | 350/480 | 44 |
Cross-Coupling Reactions
Palladium-catalyzed reactions modify the pyrimidine ring:
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Suzuki coupling with aryl boronic acids introduces aryl groups at position 5 or 7 .
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Sonogashira coupling installs alkynyl substituents for fluorescence tuning .
Optimized Conditions:
Biological Activity-Driven Modifications
Derivatives show potent bioactivity:
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Antibacterial agents : 5,7-Dimethyl analogs inhibit S. aureus and P. aeruginosa biofilm formation by >80% (MIC = 0.187–0.50 µg/mL) .
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Anticancer candidates : Schiff base derivatives induce apoptosis in cancer cell lines via kinase inhibition.
Structure–Activity Relationship (SAR):
| Derivative | Bioactivity (MIC, µg/mL) | Target Pathogen |
|---|---|---|
| 5,7-Dimethyl | 0.187–0.50 | S. aureus, P. aeruginosa |
| 7-Hydroxy | 0.94–1.50 | E. coli |
Solvent and Temperature Effects
Reaction outcomes depend critically on conditions:
Scientific Research Applications
Pharmacological Applications
Methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives exhibit a range of pharmacological properties:
- Antitumor Activity : Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated effectiveness against colorectal carcinoma cell lines by impairing cell survival mechanisms .
- Antimicrobial Properties : Recent investigations revealed that derivatives of this compound possess significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.187 to 0.50 µg/mL against various bacterial strains .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor for several kinases, which are critical in cancer progression and other diseases. Its ability to modulate enzymatic activity positions it as a candidate for developing selective kinase inhibitors .
Synthesis and Functionalization
The synthesis of this compound involves various methods that enhance its functional diversity:
- Ultrasound-Assisted Synthesis : A notable method involves the reaction of 5-aminopyrazoles with acetylenic esters under ultrasound irradiation, which facilitates the formation of diverse pyrazolo[1,5-a]pyrimidine derivatives . This method improves yields and reduces reaction times.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Ultrasound-Assisted | Aqueous media with KHSO4 | High yields of structurally diverse products |
| Nucleophilic Attack | Reaction with dicarbonyl compounds | Formation of pyrazolo[1,5-a]pyrimidines |
Material Science Applications
Beyond pharmacological uses, this compound has potential applications in materials science:
- Fluorophores : The compound's structural characteristics make it suitable for developing functional fluorophores, which are crucial in imaging and sensing technologies. Its derivatives can be utilized to create materials with enhanced photophysical properties .
Case Studies
Several case studies have documented the applications and effectiveness of this compound:
- Study on Antibiofilm Activity : A derivative demonstrated significant antibiofilm and anti-quorum-sensing activities against pathogenic bacteria, suggesting its potential as a therapeutic agent in treating biofilm-associated infections .
- Kinase Inhibition Research : Research focused on the inhibition of specific kinases showed promising results, indicating that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to compounds with high selectivity and efficacy against cancer-related pathways .
Mechanism of Action
The mechanism by which methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The substituents at positions 2, 3, 5, and 7 significantly influence the physicochemical and biological properties of pyrazolopyrimidine derivatives. Below is a comparative analysis:
Key Observations :
- Formyl vs. Phenyl/Chloro Groups : The formyl group at position 3 in the target compound introduces electrophilic reactivity, contrasting with the inert phenyl (12b) or chloro groups in analogs .
- Ester Groups : Methyl esters (e.g., 12b) typically exhibit lower solubility in polar solvents compared to ethyl esters (e.g., 19) due to reduced hydrophilicity .
Spectroscopic and Crystallographic Data
- IR/NMR : Compound 12b showed characteristic peaks at 1725 cm⁻¹ (C=O) and δ 8.92 ppm (C5-H) in ¹H NMR, consistent with pyrazolopyrimidine frameworks .
- Crystal Packing : Analogs like adopt flattened envelope conformations with dihedral angles (84.3°) between aromatic rings, influencing molecular interactions .
Biological Activity
Methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds characterized by their bicyclic structure. They have been widely studied for their antimicrobial , anticancer , and anti-inflammatory properties. The biological significance of these compounds is attributed to their ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors. For example:
- Condensation Reaction : The reaction of 3-amino-2-methylpyrazole with various carbonyl compounds leads to the formation of the pyrazolo[1,5-a]pyrimidine scaffold.
- Formylation : Introduction of a formyl group can be achieved through formylation reactions using reagents such as paraformaldehyde or Vilsmeier-Haack reagents.
- Carboxylation : The carboxylic acid moiety can be introduced via esterification or direct carboxylation methods.
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Testing : In vitro studies have shown that derivatives can inhibit the growth of MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells with IC50 values ranging from 0.24 to 13.1 μM depending on the specific derivative tested .
- Mechanism of Action : The anticancer activity is often linked to the inhibition of critical signaling pathways such as the ERK signaling pathway, which plays a vital role in cell proliferation and survival . Compounds have been shown to induce apoptosis and cell cycle arrest in treated cells.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | Apoptosis induction |
| H12 | MCF-7 | 13.1 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have also been explored:
- Antibacterial Spectrum : Compounds have demonstrated effective antibacterial activity against various strains with minimum inhibitory concentrations (MICs) ranging from 0.187 to 0.50 µg/mL . This suggests potential applications in treating bacterial infections.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Antibiofilm Activity : A study investigating the antibiofilm properties revealed that certain derivatives effectively disrupt biofilm formation in pathogenic bacteria, indicating their potential as therapeutic agents against biofilm-associated infections .
- Structure-Based Drug Design : Advances in computational chemistry have enabled the design of novel derivatives based on the structure of this compound, leading to compounds with enhanced potency and selectivity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step reactions starting from pyrazole precursors. For example, ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives react with formylated active proton compounds (e.g., enaminones) under acidic conditions (e.g., KHSO₄) to form the pyrazolo[1,5-a]pyrimidine core . The formyl group is introduced via Vilsmeier-Haack or Duff formylation reactions, with temperature and solvent polarity critically affecting regioselectivity. Optimization studies suggest that microwave-assisted synthesis reduces reaction times while maintaining yields >75% .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The formyl proton typically appears as a singlet at δ 9.8–10.2 ppm, while methyl groups on the pyrazole ring resonate at δ 2.4–2.6 ppm. Pyrimidine protons show deshielded signals due to conjugation .
- IR : A strong absorption band at ~1680–1700 cm⁻¹ confirms the ester carbonyl (C=O), while the formyl group (CHO) appears at ~2800–2900 cm⁻¹ (stretching) and ~1720 cm⁻¹ (C=O) .
- MS : Molecular ion peaks at m/z 247 (M⁺) and fragmentation patterns (e.g., loss of CO₂CH₃ or CHO groups) validate the structure .
Q. What is the role of the formyl group in directing further functionalization?
- Methodological Answer : The formyl group acts as an electrophilic site for nucleophilic additions (e.g., condensation with amines to form Schiff bases) or cyclization reactions. For instance, it enables the synthesis of fluorophores via Knoevenagel condensations, as demonstrated in structurally related 3-formylpyrazolo[1,5-a]pyrimidines . Steric hindrance from the adjacent methyl group may require mild bases (e.g., piperidine) to avoid side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the cyclization step?
- Methodological Answer : Contradictory reports on cyclization efficiency (40–85% yields) suggest solvent and catalyst sensitivity. Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while Lewis acids (e.g., ZnCl₂) stabilize transition states. Kinetic studies using HPLC-MS reveal that slow addition of formylating agents minimizes dimerization byproducts .
Q. What computational tools predict the electronic properties of this compound for drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-deficient pyrimidine ring and nucleophilic formyl group. HOMO-LUMO gaps (~4.2 eV) indicate potential for charge-transfer interactions, relevant in kinase inhibitor design . Molecular docking studies with EGFR kinase (PDB: 1M17) highlight hydrogen bonding between the formyl group and Thr766 residues .
Q. How do substituents (methyl, formyl) influence solubility and crystallinity?
- Methodological Answer : The methyl group enhances lipophilicity (LogP ~1.8), while the formyl group introduces polarity. X-ray crystallography of analogs (e.g., 5,7-dimethyl-2-phenyl derivatives) shows triclinic packing with intermolecular C=O···H-N hydrogen bonds, suggesting strategies to improve crystallinity for X-ray diffraction studies .
Q. What are the environmental stability and degradation pathways of this compound?
- Methodological Answer : Hydrolysis studies under simulated environmental conditions (pH 7.4, 25°C) show ester cleavage to the carboxylic acid derivative (t₁/₂ = 72 hrs). Photodegradation via UV irradiation generates hydroxylated byproducts, identified via LC-QTOF-MS . Biodegradation assays with Pseudomonas putida indicate partial mineralization (45% in 14 days) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity of analogs?
- Methodological Answer : Variations in cytotoxicity (IC₅₀ ranges: 2–50 μM) may arise from assay conditions (e.g., serum concentration affecting solubility). Normalize data using control compounds (e.g., doxorubicin) and validate via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Meta-analyses of pyrazolo[1,5-a]pyrimidine SAR suggest that electron-withdrawing groups (e.g., CN, CHO) enhance kinase inhibition but reduce membrane permeability .
Safety and Handling
Q. What precautions are required for handling the formyl and ester groups?
- Methodological Answer : The formyl group is moisture-sensitive; store under inert gas (N₂/Ar) at −20°C. Use anhydrous solvents (e.g., THF, DCM) during reactions. Ethyl ester derivatives require neutral pH buffers to prevent hydrolysis during biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
